molecular formula C4H7NO3 B1664993 Acetylglycine CAS No. 543-24-8

Acetylglycine

Cat. No. B1664993
CAS RN: 543-24-8
M. Wt: 117.1 g/mol
InChI Key: OKJIRPAQVSHGFK-UHFFFAOYSA-N
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Patent
US06153753

Procedure details

A 2 L autoclave was charged with acetamide (VII) (128.5 g, 2.2 mole), Co(OAc)2 4H2O (33 g, 0.13 mole), THF (960 mL), and acetic acid (40 mL). After sealing the autoclave, 2200 psi (15,172 kPa) of CO:H2 (70:30) was established at 25° C. with stirring at 2000 rpm. The contents of the autoclave were heated to 130° C. and 3200 psi (22,069 kPa) CO:H2 (70:30) was established. After approximately 75 min., rapid gas uptake was observed. The contents of the autoclave were cooled to 85° C. and 3200 psi (22,069 kPa) was established with a CO:H2 (90:10) feed. Under a constant 3200 psi (22,069 kPa) (90:10/CO:H2 feed), 47 Wt. % formalin (320 mL, 5.28 mole) was delivered at 9 mL/min. The reaction was stirred at 85° C. for 60 min. after the formalin addition was complete. Then the reaction was cooled to 25° C., removed from the autoclave, and assayed for N-acetyliminodiacetic acid. This resulted in a 85% yield of (XVI) and 3% yield of (XVIII).
Quantity
128.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
960 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
CO H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
85%
Yield
3%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[O:3])[CH3:2].[CH2:5]1[CH2:9][O:8]CC1.C=[O:11].[C:12]([OH:15])(=[O:14])[CH3:13]>>[C:1]([N:4]([CH2:5][C:9]([OH:8])=[O:11])[CH2:13][C:12]([OH:15])=[O:14])(=[O:3])[CH3:2].[C:1]([NH:4][CH2:13][C:12]([OH:15])=[O:14])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
128.5 g
Type
reactant
Smiles
C(C)(=O)N
Name
Co(OAc)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
960 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
CO H2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
320 mL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with stirring at 2000 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was established at 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the autoclave were cooled to 85° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred at 85° C. for 60 min.
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
removed from the autoclave

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
C(C)(=O)N(CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%
Name
Type
product
Smiles
C(C)(=O)NCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.